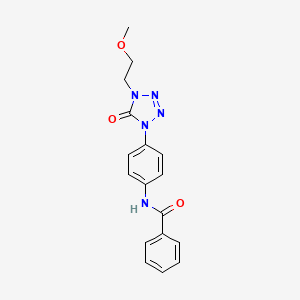

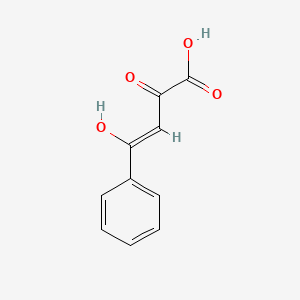

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, including derivatives similar to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, is an important method for producing enantiomerically enriched compounds. This process is essential for synthesizing common intermediates used in ACE inhibitors.Molecular Structure Analysis

The molecular formula of this compound is C10H8O4 . It has a molecular weight of 192.17 .Scientific Research Applications

Asymmetric Synthesis

The asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, including derivatives similar to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, is an important method for producing enantiomerically enriched compounds. This process is essential for synthesizing common intermediates used in ACE inhibitors, showcasing its relevance in medicinal chemistry (Zhu et al., 2010).

Antifungal Properties

A derivative of this compound, specifically the ligand (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, has been synthesized and evaluated for its antifungal properties. This research highlights the compound's potential use in addressing fungal infections, particularly in the context of wood stain fungi like Mucor plumbeus (Paz et al., 2013).

Analgesic Activity

Studies have been conducted on substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids, which involve reactions with 4-aryl-2-hydroxy-4-oxobut-2-enoic acids. These compounds, closely related to this compound, exhibit analgesic activity, potentially offering alternative treatments for pain relief (Шипиловских et al., 2013).

Biocatalytic Reduction

Research involving the biocatalytic reduction of various 2-oxo acids, including (R)-2-hydroxy-4-oxo acids, indicates the potential of these compounds in the synthesis of enantiomerically pure products. This application is significant in the pharmaceutical industry for the production of high-purity compounds (Schummer et al., 1991).

Synthesis of Nonproteinogenic Amino Acids

The transformation of 2,4-dioxo-4-phenylbutyric acid and 2-oxo-4-phenylbut-3-enoic acid into corresponding (S)-2-amino acids using recombinant Escherichia coli cells is another notable application. This process is essential for synthesizing nonproteinogenic amino acids, which have significant implications in the development of novel pharmaceuticals (Fadnavis et al., 2006).

Enantioselective Deracemization

The deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid, a compound structurally related to this compound, highlights the potential of these compounds in producing single enantiomeric products. This process is valuable in synthesizing enantiopure compounds for pharmaceutical applications (Larissegger-Schnell et al., 2005).

properties

IUPAC Name |

(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZSEJLYYQDPRN-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2842251.png)

![1-(2,5-difluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)methanesulfonamide](/img/structure/B2842254.png)

![3-[[1-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2842257.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2842263.png)